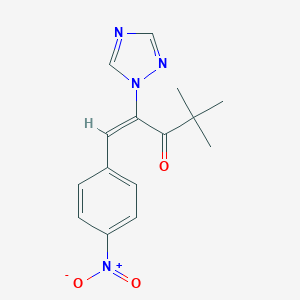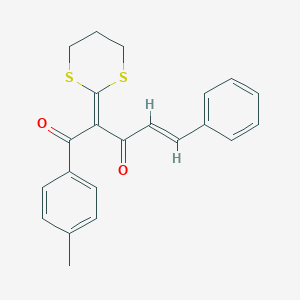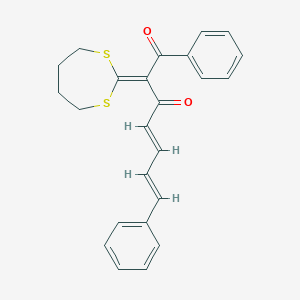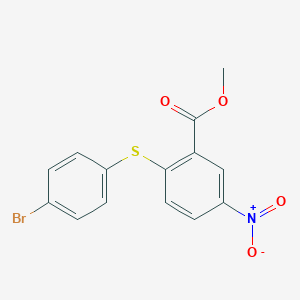
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenylthio group and a nitro group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate typically involves the esterification of 2-(4-bromophenylthio)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Methyl 2-(4-aminophenylthio)-5-nitrobenzoate.
Oxidation: Methyl 2-(4-bromophenylsulfonyl)-5-nitrobenzoate.
科学的研究の応用
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromophenylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
- Methyl 2-(4-chlorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-fluorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-methylphenylthio)-5-nitrobenzoate
Comparison: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., ease of substitution).
特性
分子式 |
C14H10BrNO4S |
|---|---|
分子量 |
368.2g/mol |
IUPAC名 |
methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4S/c1-20-14(17)12-8-10(16(18)19)4-7-13(12)21-11-5-2-9(15)3-6-11/h2-8H,1H3 |
InChIキー |
MDBVXDVXNUUTGD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B370849.png)
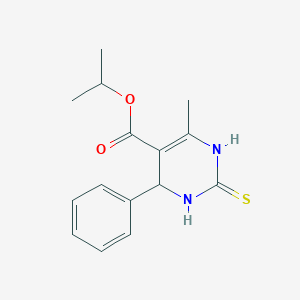

![1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B370853.png)
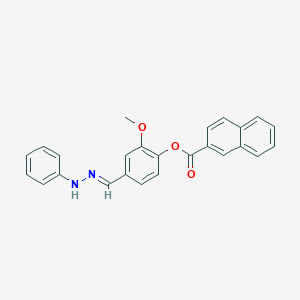
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B370856.png)
![6-(2-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370857.png)
